molecular formula C11H10ClN3OS B3364327 5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 113940-14-0

5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No. B3364327
M. Wt: 267.74 g/mol
InChI Key: ILVZAUZSRSHHSM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number or EC number .


Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its reactivity under various conditions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, may also be analyzed .

Scientific Research Applications

Fungicidal and Antimicrobial Applications

One area of application for derivatives of 5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is in the development of fungicides and antimicrobial agents. Research has shown that certain derivatives exhibit moderate fungicidal activity against a range of fungi. For example, compounds with an alkyl group on the 1,3,4-thiadiazolyl ring demonstrated higher activity compared to those with an aryl group, indicating the potential for agricultural applications in combating fungal infections (Tang Zi-lon, 2015). Additionally, a study on the synthesis and evaluation of antimicrobial activities of new heterocycles containing the 1,3,4-thiadiazole moiety revealed that some members displayed promising activities against tested microorganisms, suggesting their use in developing new antimicrobial agents (T. Farghaly, M. A. Abdallah, Z. Muhammad, 2011).

Anticancer Activity

Another significant area of application for this compound and its derivatives is in the development of anticancer agents. Several studies have synthesized novel derivatives and evaluated their efficacy against various cancer cell lines. A notable study synthesized thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety as potent anticancer agents, showing that some compounds exhibited notable anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), suggesting a potential pathway for developing new anticancer therapies (S. M. Gomha et al., 2017).

Spectroscopic and Structural Investigations

Derivatives of 5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide have also been studied for their spectroscopic and structural properties. Investigations into the interactions of these compounds with molecular iodine have provided insights into their potential as antithyroid drugs, showcasing the versatility of these derivatives in medical research (V. A. Ivolgina, M. S. Chernov'yants, 2018).

Safety And Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-2-4-8(5-3-7)13-10(16)11-15-14-9(6-12)17-11/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVZAUZSRSHHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161073
Record name 5-(Chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide

CAS RN

113940-14-0
Record name 5-(Chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113940-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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